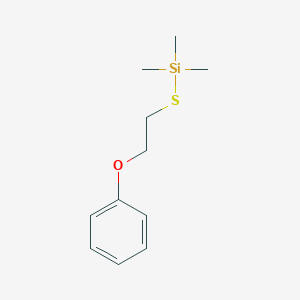
3-Fluoro-5-(trifluoromethyl)benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multiple steps, including halogenation, coupling reactions, and the introduction of nitrile groups. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone . Similarly, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, involves bromination, Grignard reaction, cyanidation, and amination . These methods could potentially be adapted for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzonitrile by altering the substitution pattern on the benzene ring.
Molecular Structure Analysis
The molecular structure and crystal packing of trifluoromethylated benzanilides have been studied, revealing the importance of weak intermolecular interactions involving organic fluorine . These interactions include hydrogen bonds and the "fluorous effect," which could also be relevant to the molecular structure of 3-Fluoro-5-(trifluoromethyl)benzonitrile. The presence of the trifluoromethyl group can influence the conformational flexibility and crystal packing of the molecule.
Chemical Reactions Analysis
The reactivity of polyhalogenoaromatic compounds, such as pentafluoro-benzonitrile N-oxide, has been explored, showing that these compounds can undergo cycloaddition reactions with various alkenes and alkynes to form isoxazolines and isoxazoles . Although 3-Fluoro-5-(trifluoromethyl)benzonitrile is not a nitrile oxide, the presence of the nitrile group suggests that it may participate in similar types of cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimides derived from fluorinated diamines . The trifluoromethyl group contributes to these properties and is likely to impart similar characteristics to 3-Fluoro-5-(trifluoromethyl)benzonitrile. Additionally, the synthesis of 5-chloro-2,4,6-trifuoro-1,3-benzenedicarbonitrile demonstrates the potential for high purity and yield under optimized conditions, which could be relevant for the synthesis and purification of 3-Fluoro-5-(trifluoromethyl)benzonitrile .
Aplicaciones Científicas De Investigación
-
- Application : 3-Fluoro-5-(trifluoromethyl)benzonitrile is a reagent used in organic synthesis .
- Method of Application : The compound is likely used as a building block or intermediate in various organic reactions. The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in organic synthesis would depend on the specific reactions and conditions used. The source does not provide any quantitative data or statistical analyses related to this application .
-
- Application : This compound is used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in antimicrobial research would depend on the specific reactions and conditions used. The source does not provide any quantitative data or statistical analyses related to this application .
-
- Application : This compound could potentially be used in the development of new materials, given its unique chemical structure .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of using this compound in material science would depend on the specific reactions and conditions used. The source does not provide any quantitative data or statistical analyses related to this application .
-
- Application : Given its trifluoromethyl group, this compound could potentially be studied for its environmental persistence and impact .
- Method of Application : The compound could be used in laboratory studies to understand its degradation and transformation in the environment .
- Results or Outcomes : The outcomes of using this compound in environmental chemistry would depend on the specific reactions and conditions used. The source does not provide any quantitative data or statistical analyses related to this application .
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNUKEDZAYOEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333878 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)benzonitrile | |
CAS RN |
149793-69-1 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















